

Application Notes & Protocols: High-Purity Isolation of 3-Hydroxy-4-iodobenzoic Acid

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Compound of Interest

Compound Name: 3-Hydroxy-4-iodobenzoic acid

Cat. No.: B1630420

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Abstract: This document provides a comprehensive guide for the purification of **3-Hydroxy-4-iodobenzoic acid**, a critical building block in pharmaceutical synthesis and materials science. We present detailed protocols for three primary purification techniques: differential acid-base extraction, solvent recrystallization, and silica gel column chromatography. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles to empower users to adapt and troubleshoot these procedures effectively. Each protocol is structured to ensure high-yield recovery of the target compound with purity levels exceeding 98%, as verifiable by standard analytical techniques.

Introduction: The Rationale for Purification

3-Hydroxy-4-iodobenzoic acid (HIBA) is a halogenated aromatic carboxylic acid whose utility in organic synthesis is significant. Its trifunctional nature—possessing a carboxylic acid, a phenolic hydroxyl group, and an iodine substituent—makes it a versatile precursor. However, synthetic routes to HIBA, such as the direct iodination of 3-hydroxybenzoic acid, often yield a mixture of the desired product, unreacted starting materials, and potential regioisomers.^[1] For subsequent applications, particularly in drug development where purity is paramount, the removal of these impurities is a non-negotiable step.

The purification strategies detailed herein are based on the distinct physicochemical properties of **3-Hydroxy-4-iodobenzoic acid**.^{[2][3]} Its acidic nature, conferred by the carboxylic acid ($pK_a \approx 4$) and, to a lesser extent, the phenolic hydroxyl group ($pK_a \approx 9-10$), is the cornerstone of the

acid-base extraction technique.[4] Its solid, crystalline form at room temperature, with a melting point of 225-229 °C, makes it an excellent candidate for purification by recrystallization.[5]

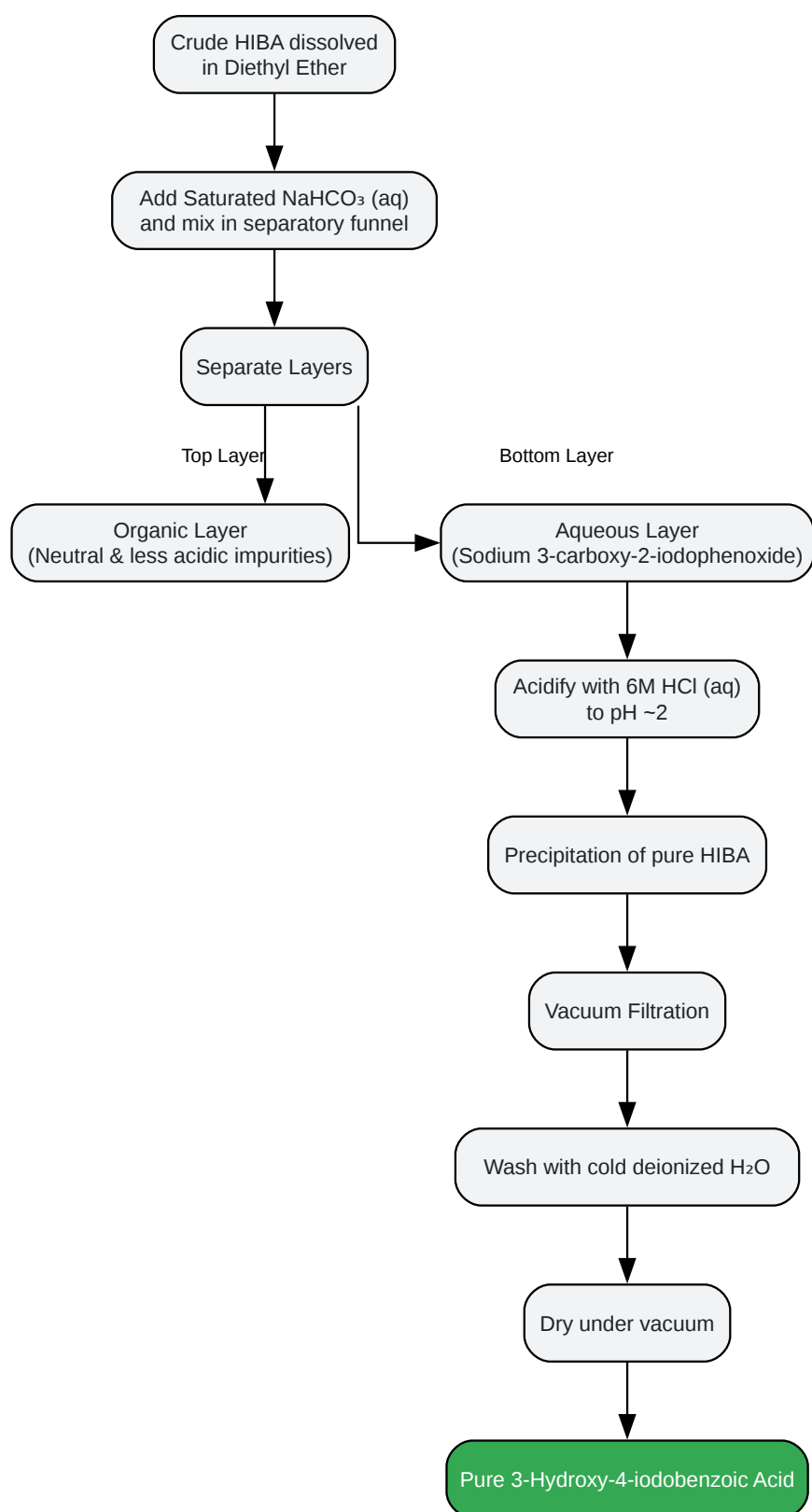
Key Compound Properties:

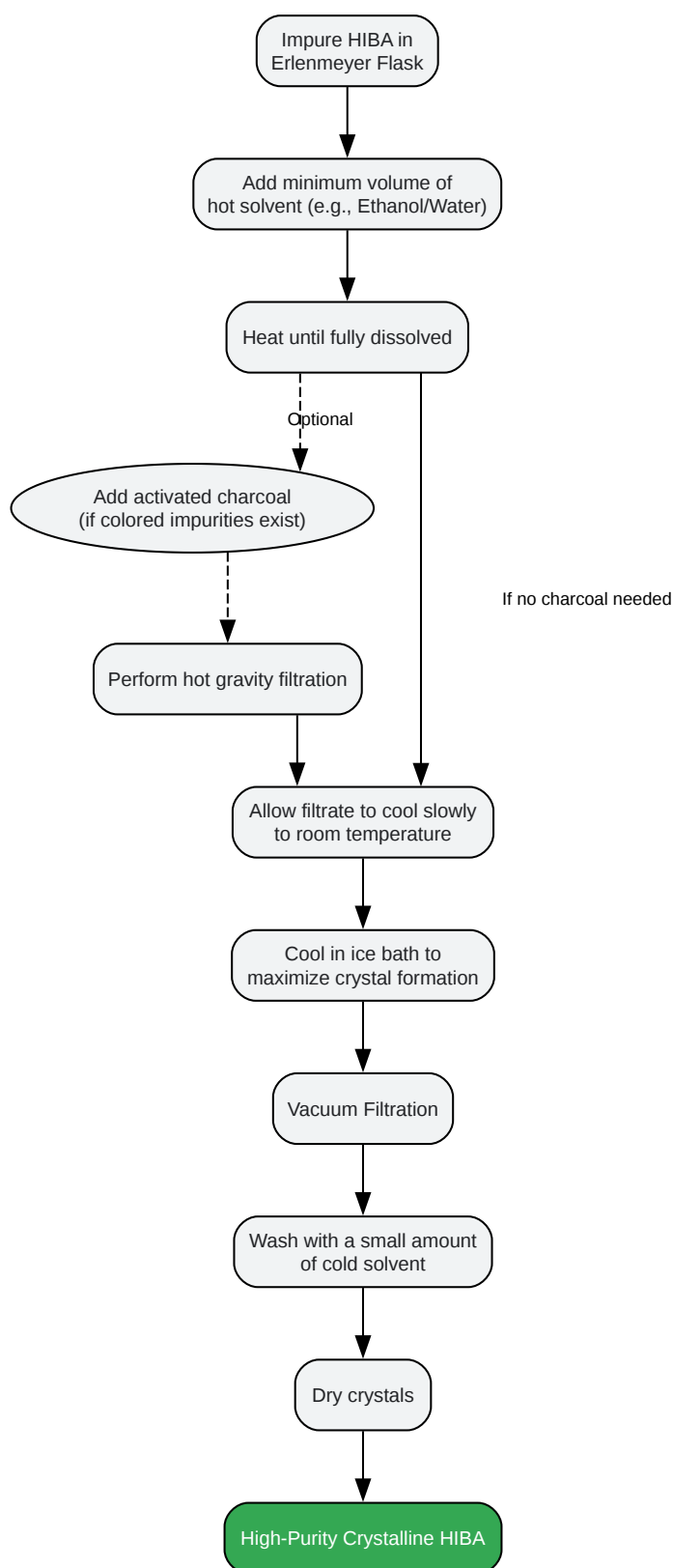
Property	Value	Source
Molecular Formula	C ₇ H ₅ IO ₃	[2]
Molecular Weight	264.02 g/mol	[5]
Appearance	Pale-yellow to white solid	[3]
Melting Point	225-229 °C	[5]
Boiling Point	319.8 °C at 760 mmHg	[3]
Density	2.15 g/cm ³	[3]

Core Purification Strategy: Differential Acid-Base Extraction

This technique is the most efficient first-pass purification method, leveraging the significant difference in acidity between the carboxylic acid group and the phenolic hydroxyl group. A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid but not the less acidic phenol.[4][6] This selective reaction converts the target molecule into its water-soluble carboxylate salt, allowing it to be separated from neutral organic impurities and less acidic phenolic compounds.[7][8]

Workflow for Acid-Base Extraction





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